Cas no 114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)
114562-59-3 structure
Product Name:1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
CAS番号:114562-59-3
MF:C10H13NO3
メガワット:195.215122938156
CID:132446
PubChem ID:98528
Update Time:2025-04-19
1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-
- (±)-N-Hydroxy-3,4-methylenedioxyamphetamine
- 1-(1,3-Benzodioxol-5-yl)-N-hydroxy-2-propanamine
- (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE&
- (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine
- Methylenedioxyhydroxyamphetamine
- N-Hydroxy methylenedioxyamphetamine
- NS00017970
- FNDCTJYFKOQGTL-UHFFFAOYSA-N
- N-Hydroxy-3,4-methylenedioxyamphetamine
- N-hydroxy-3,4-methylenedioxyamphetamine (N-hydroxy MDA)
- SCHEMBL1742365
- (+/-)-N-Hydroxy-3,4-methylenedioxyamphetamine, analytical standard
- N-Hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane
- NCGC00247701-01
- N-OH-Mda
- 1,3-Benzodioxole-5-ethanamine, N-hydroxy-alpha-methyl-
- SJE1T2B1A7
- DTXSID30860972
- N-Hydroxy mda
- 3,4-METHYLENEDIOXY-N-HYDROXYAMPHETAMINE-
- (+/-)-N-HYDROXY-3,4-(METHYLENEDIOXY)AMPHETAMINE
- MDOH
- 114562-59-3
- UNII-SJE1T2B1A7
- N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine
- N-HYDROXYTENAMPHETAMINE
- 74698-47-8
- n-hydroxy-3,4-methylenedioxymethamphetamine
- CHEMBL127313
- 1,3-BENZODIOXOLE-5-ETHANAMINE, N-HYDROXY-.ALPHA.-METHYL-
- DEA No. 7402
- (+/-)-N(.ALPHA.-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
- N-hydroxy-MDA (hydrochloride)
- MDH (PSYCHEDELIC)
- N-Hydroxy-alpha-methyl-1,3-benzodioxole-5-ethanamine
- Q4043402
- N-HYDROXY-MDA
- (+/-)-N-HYDROXY-3 4-METHYLENEDIOXYAMPHE
- 3,4-Methylenedioxy-N-hydroxyamphetamine
- AKOS006283222
- N-[alpha-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine
- C22807
- (+/-)-N(ALPHA-METHYL-3,4-(METHYLENEDIOXY)PHENETHYL)HYDROXYLAMINE
-
- インチ: 1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3
- InChIKey: FNDCTJYFKOQGTL-UHFFFAOYSA-N
- ほほえんだ: O1COC2=CC=C(C=C12)CC(C)NO
計算された属性
- せいみつぶんしりょう: 195.09
- どういたいしつりょう: 195.09
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 50.7A^2
じっけんとくせい
- 密度みつど: 1.246
- ふってん: 349.7°C at 760 mmHg
- フラッシュポイント: 165.3°C
- 屈折率: 1.573
- LogP: 1.71600
1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl- 関連文献
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
114562-59-3 (1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-) 関連製品
- 74698-47-8(1,3-Benzodioxole-5-ethanamine,N-hydroxy-a-methyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Pearlk Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量